Corticotropin-releasing factor is encoded by the CRH gene in humans. It was first isolated from the ovine hypothalamus in 1981 by Vale et al. The human form of this peptide is structurally similar to that found in other species, including rats and mice, differing only by a few amino acids . Corticotropin-releasing factor is classified as a neuropeptide and belongs to the family of corticotropin-releasing factors, which are involved in various physiological processes including stress response, reproduction, and immune function .
Corticotropin-releasing factor is synthesized as a precursor protein known as prepro-CRH, which consists of 196 amino acids. This precursor undergoes proteolytic cleavage to yield the active 41-amino acid peptide . The synthesis occurs predominantly in the paraventricular nucleus of the hypothalamus, where it is released into the hypothalamo-hypophyseal portal circulation. This release stimulates the anterior pituitary to produce adrenocorticotropic hormone, which subsequently acts on the adrenal glands to produce cortisol and other glucocorticoids .
The biosynthesis of corticotropin-releasing factor can be influenced by various factors including stressors, hormonal signals, and neurotransmitter activity. For instance, studies have shown that treatment with phytohemagglutinin can increase corticotropin-releasing factor mRNA levels in human T-lymphocytes, suggesting an immunomodulatory role for this peptide .
The molecular structure of corticotropin-releasing factor consists of a linear chain of 41 amino acids with a molecular weight of approximately 4758 Da. The complete amino acid sequence is:
This sequence exhibits high conservation across species, indicating its fundamental biological importance . The structure includes several functional domains that facilitate its interaction with specific receptors in target tissues.
Corticotropin-releasing factor primarily interacts with two types of receptors: corticotropin-releasing hormone receptor 1 and corticotropin-releasing hormone receptor 2. These receptors are G protein-coupled receptors that mediate various physiological responses upon activation by corticotropin-releasing factor. The binding of corticotropin-releasing factor to its receptors triggers intracellular signaling cascades involving cyclic adenosine monophosphate production and protein kinase activation, leading to physiological effects such as increased adrenocorticotropic hormone secretion and modulation of stress responses .
The mechanism of action for corticotropin-releasing factor involves its release from hypothalamic neurons into the portal circulation, where it reaches the anterior pituitary gland. Upon binding to its receptors on pituitary corticotropes, it stimulates the synthesis and secretion of adrenocorticotropic hormone. This hormone then travels through the bloodstream to the adrenal glands, prompting them to produce cortisol—a key hormone involved in stress response regulation .
Additionally, corticotropin-releasing factor influences other physiological processes such as appetite suppression, anxiety modulation, and enhancement of cognitive functions during stress . Its role extends beyond the central nervous system; it has been identified in peripheral tissues like T-lymphocytes and placenta, indicating its involvement in immune responses and reproductive functions .
Corticotropin-releasing factor exists as a powder with high purity (≥95% as determined by high-performance liquid chromatography). It has a molecular formula of with specific physical properties that include solubility in aqueous solutions at physiological pH levels. The stability of this peptide can be affected by factors such as temperature and pH; therefore, proper storage conditions are essential for maintaining its biological activity .
Corticotropin-releasing factor has significant applications in various fields of research:
Moreover, corticotropin-releasing factor has been implicated in potential therapeutic strategies for conditions like Alzheimer's disease due to its neuroprotective effects against amyloid-beta-induced cell death . Its measurement is also being explored as a biomarker for various diseases including neuroendocrine tumors .
The quest to identify corticotropin-releasing factor began in 1955 with initial physiological evidence suggesting hypothalamic control of pituitary adrenocorticotropic hormone secretion. However, it required 26 years of persistent investigation before the 41-amino acid peptide was successfully isolated. In 1981, Wylie Vale and colleagues achieved a landmark breakthrough by isolating and characterizing corticotropin-releasing factor from approximately 500,000 ovine hypothalami. This monumental effort yielded sufficient peptide for sequencing and functional characterization. The isolated ovine corticotropin-releasing factor demonstrated potent adrenocorticotropic hormone-releasing activity both in vitro and in vivo, confirming its identity as the long-sought hypothalamic factor regulating pituitary-adrenal function [1] [2].
The human homolog of corticotropin-releasing factor was subsequently sequenced in 1983 through complementary DNA cloning approaches. Remarkably, human corticotropin-releasing factor was found to be identical to rat corticotropin-releasing factor, differing from the ovine sequence at seven amino acid positions. This high degree of conservation across mammalian species underscored the fundamental physiological importance of corticotropin-releasing factor in stress response systems. The human corticotropin-releasing factor gene was mapped to chromosome 8q13.1, encoding a 196-amino acid preprohormone that undergoes proteolytic processing to yield the biologically active 41-amino acid amidated peptide [3].
The isolation and characterization of corticotropin-releasing factor represented a collaborative triumph involving several key investigators. Wylie Vale provided the visionary leadership and endocrine expertise that drove the corticotropin-releasing factor project at the Salk Institute. Joachim Spiess brought essential protein chemistry skills that enabled the purification and structural analysis of the scarce peptide. Jean Rivier contributed sophisticated peptide synthesis capabilities that allowed the production of synthetic replicates for biological validation. This multidisciplinary approach was essential for overcoming the technical challenges posed by the extremely low hypothalamic concentration of corticotropin-releasing factor [2] [3].
The Vale laboratory subsequently developed rigorous bioassays that demonstrated the potent adrenocorticotropic hormone-releasing activity of synthetic corticotropin-releasing factor. These assays confirmed that synthetic corticotropin-releasing factor mimicked all known biological activities of endogenous hypothalamic extracts. This work established corticotropin-releasing factor as the primary physiological regulator of adrenocorticotropic hormone secretion, resolving a decades-long scientific quest. The laboratory also pioneered the concept of extrahypothalamic corticotropin-releasing factor systems, demonstrating corticotropin-releasing factor expression in diverse brain regions and peripheral tissues, thereby expanding understanding of corticotropin-releasing factor beyond endocrine regulation [1] [2].
The terminology applied to this neuropeptide has evolved significantly since its discovery. The initial designation "corticotropin-releasing factor" emphasized its biological activity as a pituitary secretagogue. However, as evidence accumulated that it functioned as a classic neurohormone within the hypothalamic-pituitary-adrenal axis, the term "corticotropin-releasing hormone" gained prominence. This terminological transition reflected the consensus that corticotropin-releasing factor satisfied established criteria for hormone status: specific synthesis in hypothalamic neurons, storage in secretory vesicles, regulated release into portal blood, and distant effects on pituitary corticotrophs via specific receptors [3].
Current scientific literature reflects a hybrid nomenclature, with "corticotropin-releasing hormone" often used in endocrine contexts and "corticotropin-releasing factor" prevalent in neuroscience and stress research. The human gene symbol remains "CRH," while the protein product is designated corticotropin-releasing hormone in genomic databases. This dual nomenclature persists as a historical artifact, though both terms refer to the identical molecular entity [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1